molecular formula C6H4Cl2N2O B1304019 5,6-Dichloropyridine-3-carboxamide CAS No. 75291-84-8

5,6-Dichloropyridine-3-carboxamide

Cat. No.: B1304019
CAS No.: 75291-84-8
M. Wt: 191.01 g/mol
InChI Key: MPXFKNFJVCEHKV-UHFFFAOYSA-N
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Description

5,6-Dichloropyridine-3-carboxamide is an organic compound with the molecular formula C6H4Cl2N2O. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a carboxamide group at the 3rd position of the pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 5,6-dichloropyridine-3-carboxylic acid with ammonia or an amine under suitable conditions to form the carboxamide .

Industrial Production Methods

Industrial production methods for 5,6-Dichloropyridine-3-carboxamide often involve large-scale chlorination processes followed by amide formation. The reaction conditions are optimized to ensure high yield and purity of the final product. These methods may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloropyridine-3-carboxamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include pyridine oxides.

    Reduction Reactions: Products include amines.

    Hydrolysis: The major product is 5,6-dichloropyridine-3-carboxylic acid.

Scientific Research Applications

5,6-Dichloropyridine-3-carboxamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloropyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide group.

    2,6-Dichloropyridine-3-carboxamide: Similar but with chlorine atoms at different positions.

    3,5-Dichloropyridine: Lacks the carboxamide group.

Uniqueness

5,6-Dichloropyridine-3-carboxamide is unique due to the specific positioning of the chlorine atoms and the carboxamide group, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

5,6-dichloropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXFKNFJVCEHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381957
Record name 5,6-dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75291-84-8
Record name 5,6-dichloropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloropyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 5,6-dichloro-nicotinoyl chloride from step (a) above (1.73 g, 8.22 mmol)) in CH2Cl2 (50 mL) was added to a mixture of 28% aq. NH4OH (20 mL), water (20 mL) and CH2Cl2 (50 mL), and vigorously stirred at room temperature for 2 h. The organic phase was separated, washed with brine (50 mL), dried over Na2SO4, filtered and concentrated in vacuo to give the title compound as a white solid. MS (ESI, pos. ion) m/z: 191 (M+1).
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